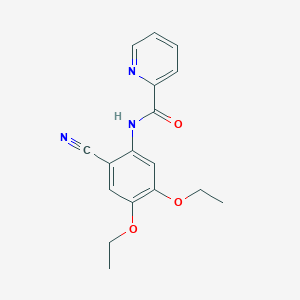
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzimidazole derivatives, including compounds similar to "2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole," are often synthesized using various starting materials and conditions. For instance, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been used as a starting material to develop an efficient preparation of related compounds under solvent-free conditions, showcasing the versatility in synthesizing benzimidazole derivatives (Meziane, 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzimidazole derivatives are synthesized through various chemical reactions, highlighting their versatility in chemical synthesis. A study described the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions, showcasing an efficient preparation method (Meziane, 1998). Furthermore, the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene demonstrates the adaptability of benzimidazole compounds in generating a wide range of chemical entities (Roman, 2013).
Biological Activities and Therapeutic Potentials
Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. A molecular hybridization approach led to the design, synthesis, and evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety for in vitro anticancer activity. Some derivatives showed significant antiproliferative activity, highlighting the potential of benzimidazole derivatives in anticancer drug development (Rasal et al., 2020). Additionally, the synthesis and antimicrobial activity of some benzazole derivatives have been studied, with certain compounds displaying activity against various bacterial strains, further demonstrating the antimicrobial potential of benzimidazole compounds (Karalı et al., 2004).
Impact on Drug Design
Benzimidazole derivatives are critical in drug design due to their interaction with DNA and DNA-associated processes. Studies have explored the synthesis of benzimidazole-based Schiff base copper(II) complexes and their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes show substantial in vitro cytotoxic effect against various cancer cell lines, emphasizing the role of benzimidazole derivatives in developing novel anticancer therapies (Paul et al., 2015).
Wirkmechanismus
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and the necessary precautions for handling and use . For instance, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-12-5-3-4-6-13(12)18(2)16(17)11-7-8-14-15(9-11)20-10-19-14/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRXCZZUGMXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350421 |
Source


|
| Record name | GNF-Pf-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole | |
CAS RN |
3652-94-6 |
Source


|
| Record name | GNF-Pf-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)


![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)
![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)


![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)